2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide
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Overview
Description
2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide is an organic compound that features a bromophenoxy group, a methanesulfonyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide typically involves multiple steps:
Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Etherification: 4-bromophenol is then reacted with an appropriate alkyl halide to form 4-bromophenoxyalkane.
Sulfonylation: The resulting 4-bromophenoxyalkane is treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Amidation: Finally, the sulfonylated intermediate is reacted with an appropriate amine to form the butanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include sulfides or thiols.
Hydrolysis: Products will include the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The bromophenoxy group could facilitate binding to hydrophobic pockets, while the methanesulfonyl group could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)ethanol
- 4-bromophenol
- 2-(4-bromophenoxy)acetohydrazide
Uniqueness
2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methanesulfonyl group distinguishes it from simpler bromophenoxy compounds, potentially enhancing its solubility and reactivity.
Properties
CAS No. |
2413883-18-6 |
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Molecular Formula |
C12H16BrNO4S |
Molecular Weight |
350.2 |
Purity |
95 |
Origin of Product |
United States |
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